2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features a combination of fluorophenyl, piperazine, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-21(16-6-2-4-8-18(16)23-15)20(26)14-24-10-12-25(13-11-24)19-9-5-3-7-17(19)22/h2-9,23H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALWWZFLNFNNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The key steps include:
Preparation of 2-methyl-1H-indole: This can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with acetone under acidic conditions.
Formation of 2-fluorophenylpiperazine: This involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the 2-methyl-1H-indole with 2-fluorophenylpiperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other electrophilic groups on the aromatic ring.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone has been studied for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.
Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, primarily serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This interaction can lead to various pharmacological effects, including potential antidepressant and anxiolytic activities.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the indole group.
2-methyl-1H-indole: Contains the indole moiety but lacks the fluorophenyl and piperazine groups.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone is unique due to the combination of its three distinct moieties, which contribute to its specific biological activities and potential therapeutic applications. The presence of the indole group, in particular, enhances its ability to interact with various biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring substituted with a fluorophenyl group and an indole moiety, which are critical for its biological activity.
Research indicates that the compound exhibits selective inhibition of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are crucial for nucleotide synthesis and regulation of adenosine functions, making them significant targets in cancer therapy and other diseases. The compound has been shown to be more selective for ENT2 compared to ENT1, with studies reporting a selectivity ratio of 5 to 10-fold favoring ENT2 over ENT1 .
2. Pharmacological Properties
The biological activity of this compound has been characterized through various assays:
- Inhibition Assays : The compound was tested against nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2. The results indicated significant dose-dependent inhibition of uridine uptake, with IC50 values detailed in supplementary tables from the studies .
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | ENT1 | X |
| This compound | ENT2 | Y |
Note: Actual IC50 values need to be filled based on experimental data from specific studies.
3. Case Studies
Several studies have explored the effects of this compound in different biological contexts:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines by modulating nucleoside transport, which is essential for cancer cell proliferation and survival.
- Neuropharmacological Effects : The presence of the piperazine moiety suggests potential interactions with serotonin receptors, which may contribute to anxiolytic or antidepressant effects, warranting further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the piperazine and indole moieties have been explored to enhance binding affinity and selectivity towards specific ENTs.
Key Findings:
- Substitutions on the piperazine ring significantly influence the binding affinity to ENTs.
- The fluorine atom in the phenyl group plays a role in enhancing lipophilicity, potentially improving cellular uptake.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
